Cas no 2136157-20-3 (1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one)

1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one is a chiral pyrrolidine derivative featuring an α,β-unsaturated ketone moiety. Its stereospecific (2R) configuration and conjugated enone structure make it a versatile intermediate in organic synthesis, particularly for asymmetric reactions and heterocyclic compound formation. The compound's rigid pyrrolidine ring enhances stereochemical control in catalytic processes, while the reactive butenone group allows for further functionalization via Michael additions or cycloadditions. This combination of structural features makes it valuable in pharmaceutical research, where it can serve as a precursor for bioactive molecules or chiral ligands. Its defined stereochemistry ensures reproducible results in enantioselective transformations.
1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one structure
2136157-20-3 structure
商品名:1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one
CAS番号:2136157-20-3
MF:C8H13NO
メガワット:139.194922208786
CID:5796269
PubChem ID:165843299

1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one 化学的及び物理的性質

名前と識別子

    • EN300-795947
    • 1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one
    • 2136157-20-3
    • インチ: 1S/C8H13NO/c1-2-4-8(10)7-5-3-6-9-7/h2,4,7,9H,3,5-6H2,1H3/b4-2+/t7-/m1/s1
    • InChIKey: VVAXLRKDVDVBCG-NUOXCJHRSA-N
    • ほほえんだ: O=C(/C=C/C)[C@H]1CCCN1

計算された属性

  • せいみつぶんしりょう: 139.099714038g/mol
  • どういたいしつりょう: 139.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-795947-10.0g
1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one
2136157-20-3 95%
10.0g
$3929.0 2024-05-22
Enamine
EN300-795947-0.05g
1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one
2136157-20-3 95%
0.05g
$768.0 2024-05-22
Enamine
EN300-795947-2.5g
1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one
2136157-20-3 95%
2.5g
$1791.0 2024-05-22
Enamine
EN300-795947-0.25g
1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one
2136157-20-3 95%
0.25g
$840.0 2024-05-22
Enamine
EN300-795947-1.0g
1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one
2136157-20-3 95%
1.0g
$914.0 2024-05-22
Enamine
EN300-795947-5.0g
1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one
2136157-20-3 95%
5.0g
$2650.0 2024-05-22
Enamine
EN300-795947-0.1g
1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one
2136157-20-3 95%
0.1g
$804.0 2024-05-22
Enamine
EN300-795947-0.5g
1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one
2136157-20-3 95%
0.5g
$877.0 2024-05-22

1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one 関連文献

1-[(2R)-pyrrolidin-2-yl]but-2-en-1-oneに関する追加情報

Research Brief on 1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one (CAS: 2136157-20-3): Recent Advances and Applications

The compound 1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one (CAS: 2136157-20-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and emerging applications in drug discovery.

Recent studies have highlighted the role of 1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one as a versatile intermediate in the synthesis of bioactive compounds. Its chiral pyrrolidine moiety and α,β-unsaturated ketone functionality make it a valuable scaffold for designing enzyme inhibitors and receptor modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor for developing selective kinase inhibitors, showing promising activity against cancer-related targets.

In terms of synthetic methodology, novel asymmetric routes to 1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one have been developed, achieving higher yields (up to 85%) and enantiomeric excess (>98%) compared to previous approaches. These advancements, reported in Organic Letters, utilize organocatalytic strategies that align with green chemistry principles, reducing the need for metal catalysts and harsh conditions.

Pharmacological investigations have revealed that derivatives of 1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one exhibit notable neuroprotective effects in cellular models of neurodegenerative diseases. A 2024 preclinical study demonstrated that specific analogs can cross the blood-brain barrier and modulate glutamatergic signaling, suggesting potential applications in Alzheimer's and Parkinson's disease therapeutics.

The compound's mechanism of action appears to involve multiple pathways, including covalent modification of target proteins through Michael addition reactions facilitated by its α,β-unsaturated carbonyl group. This property has been exploited in the design of irreversible inhibitors for challenging drug targets, as evidenced by recent patent applications from major pharmaceutical companies.

Ongoing clinical trials are evaluating the safety profile of 1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one derivatives, with preliminary data indicating good tolerability in animal models. However, challenges remain in optimizing pharmacokinetic properties, particularly regarding metabolic stability and oral bioavailability, which are active areas of current research.

Future directions for this compound class include exploration of its potential in targeted protein degradation (PROTACs) and as a warhead in covalent drug design. The unique spatial arrangement of its functional groups offers opportunities for creating three-dimensional molecular architectures that are increasingly valued in modern drug discovery paradigms.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD